![molecular formula C13H18BrNO3S2 B2907554 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034447-64-6](/img/structure/B2907554.png)
2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
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Description
The compound “2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a bromine atom, and a tetrahydro-2H-pyran ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydro-2H-pyran ring, followed by the introduction of the thioether and benzenesulfonamide groups . The bromine atom could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydro-2H-pyran ring and the benzenesulfonamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzenesulfonamide group could potentially undergo substitution reactions, while the bromine atom could be involved in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in different solvents .Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target, thereby disrupting the associated biological processes . For instance, by inhibiting tetrahydropteroate synthetase, sulfonamides can interfere with folate synthesis, which is essential for bacterial growth .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibition of the targeted enzymes. For example, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance, while the inhibition of tetrahydropteroate synthetase can disrupt the synthesis of folate, affecting cell growth and division .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action would be the disruption of the biological processes associated with its targets. This could lead to effects such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma, depending on the specific targets and the extent of their inhibition .
properties
IUPAC Name |
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S2/c14-12-3-1-2-4-13(12)20(16,17)15-7-10-19-11-5-8-18-9-6-11/h1-4,11,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRJWQRTLOFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide |
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